molecular formula C23H21ClN2O2S B14116738 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14116738
M. Wt: 424.9 g/mol
InChI Key: BTOKRJPQTQOZMM-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the 4-tert-butylbenzyl and 4-chlorophenyl groups via substitution reactions.
  • Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Benzyl-substituted pyrimidines: Compounds with benzyl groups attached to the pyrimidine ring.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups in their structure.

Uniqueness

1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClN2O2S/c1-23(2,3)16-6-4-15(5-7-16)14-25-19-12-13-29-20(19)21(27)26(22(25)28)18-10-8-17(24)9-11-18/h4-13H,14H2,1-3H3

InChI Key

BTOKRJPQTQOZMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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